2-(2-Piperidinoethyl)-1-indanone
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Overview
Description
2-(2-Piperidinoethyl)-1-indanone is an organic compound that belongs to the class of indanone derivatives It features a piperidine ring attached to an indanone structure via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)-1-indanone typically involves the reaction of 1-indanone with 2-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinoethyl)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
2-(2-Piperidinoethyl)-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinoethyl)-1-indanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The indanone moiety may also contribute to the compound’s overall biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinoethyl isothiocyanate: Another compound with a piperidine ring, known for its anticancer properties.
2-Piperidino-1-ethanol: Used as an antimicrobial additive in lubricant oils.
Flavoxate: A compound with a similar piperidine structure, used as a muscle relaxant.
Uniqueness
2-(2-Piperidinoethyl)-1-indanone is unique due to its specific indanone structure combined with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93024-68-1 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H21NO/c18-16-14(8-11-17-9-4-1-5-10-17)12-13-6-2-3-7-15(13)16/h2-3,6-7,14H,1,4-5,8-12H2 |
InChI Key |
XDDUOKKIMHFBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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